2-Chloro-3,6-difluorobenzotrifluoride
Overview
Description
2-Chloro-3,6-difluorobenzotrifluoride is an organic compound with the molecular formula C7H2ClF5 and a molecular weight of 216.54 g/mol . It is a derivative of benzotrifluoride, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3,6-difluorobenzotrifluoride can be synthesized through various methods. One common approach involves the halogenation of benzotrifluoride derivatives. For instance, starting with 3,6-difluorobenzotrifluoride, chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . Another method involves the fluorination of 2-chlorobenzotrifluoride using fluorinating agents like potassium fluoride under specific conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale halogenation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,6-difluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with chromyl chloride can produce aldehyde or carboxylic acid derivatives .
Scientific Research Applications
2-Chloro-3,6-difluorobenzotrifluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3,6-difluorobenzotrifluoride involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl group and halogen atoms. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways . The compound’s ability to undergo nucleophilic substitution also allows it to form covalent bonds with biological macromolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzotrifluoride: Similar in structure but with two chlorine atoms instead of one chlorine and two fluorine atoms.
2-Chloro-4,6-difluorobenzotrifluoride: Another derivative with different positions of chlorine and fluorine atoms.
Uniqueness
2-Chloro-3,6-difluorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Properties
IUPAC Name |
2-chloro-1,4-difluoro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5/c8-6-4(10)2-1-3(9)5(6)7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZWVTAXADIDKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672316 | |
Record name | 2-Chloro-1,4-difluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-70-2 | |
Record name | 2-Chloro-1,4-difluoro-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,4-difluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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